Octyl 2-cyanoacetate

概要

説明

ピラフルフェン・エチル: は、フェニルピラゾール系化合物に属する合成除草剤です。主に様々な作物における広葉雑草やイネ科雑草の防除に使用されています。この化合物は、選択的な作用で知られており、しばしば乾燥剤として使用されます。 ピラフルフェン・エチルは、プロトポルフィリノゲンオキシダーゼ (PPO) という酵素を阻害することによって作用し、植物の細胞膜の破壊につながります .

準備方法

合成経路および反応条件: ピラフルフェン・エチルの合成には、ピラフルフェンのカルボキシル基とエタノールとの縮合が関与し、エチルエステルが生成されます。 この反応は、通常、触媒の存在下で、制御された温度と圧力条件下で行われます .

工業的生産方法: ピラフルフェン・エチルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と高度な機器が使用され、最終製品の均一性と品質が確保されます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています .

化学反応の分析

反応の種類: ピラフルフェン・エチルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、酸化されて異なる代謝物を形成することができます。

還元: 還元反応は、分子に存在する官能基を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物には、様々な代謝物やピラフルフェン・エチルの誘導体があり、生物学的活性や特性が異なります .

科学研究への応用

化学: 化学において、ピラフルフェン・エチルは、除草剤の作用機序や新しい除草剤の開発を研究するためのモデル化合物として使用されます .

生物学: 生物学研究では、この化合物は、除草剤が植物の生理学および生化学に与える影響を調査するために使用されます。 また、雑草における抵抗性メカニズムを研究するためにも使用されます .

医学: ピラフルフェン・エチルは、直接医薬品として使用されていませんが、その誘導体や関連化合物は、潜在的な治療用途について研究されています .

産業: 農業産業では、ピラフルフェン・エチルは、ジャガイモ、ブドウ、非栽培地など、様々な作物における雑草防除に広く使用されています .

科学的研究の応用

Synthesis and Characterization

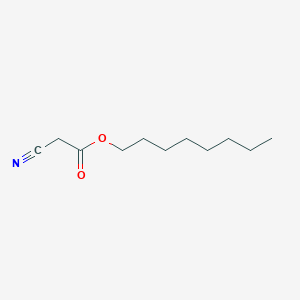

The synthesis of octyl 2-cyanoacetate typically involves the reaction of cyanoacetic acid with octanol. The process can be catalyzed by various acids, including p-toluenesulfonic acid, leading to the formation of the ester. Characterization is often performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups and assess purity .

Table 1: Synthesis Overview

| Step | Reaction | Catalyst | Outcome |

|---|---|---|---|

| 1 | Cyanoacetic acid + Octanol | p-Toluenesulfonic Acid | Formation of this compound |

| 2 | Polymerization | Piperidine + Potassium Carbonate | Formation of Poly(Octyl Cyanoacrylate) |

Wound Closure

One of the primary applications of this compound is in wound closure. It serves as a tissue adhesive that provides several advantages over traditional sutures:

- Faster Application : Studies have shown that the use of octyl cyanoacrylate can reduce the time required for wound closure compared to suturing methods .

- Reduced Infection Rates : A study indicated that using Dermabond™ (a brand of octyl cyanoacrylate) resulted in lower incidences of wound infections compared to sutures in wounds larger than 4 cm .

- Cosmetic Outcomes : The cosmetic results achieved with octyl cyanoacrylate are often comparable to those obtained with sutures, making it a preferred choice for facial lacerations and pediatric surgeries .

Case Studies

- Ankle Fracture Surgeries : A randomized controlled trial compared 2-octyl cyanoacrylate with n-butyl cyanoacrylate for wound closure after ankle fracture surgeries. Results showed no significant differences in cosmetic outcomes or patient satisfaction between the two adhesives .

- Pediatric Surgery : In a study focused on lower lid epiblepharon surgery in children, 2-octyl cyanoacrylate was successfully used for wound closure, demonstrating effective healing and cosmetic results .

Comparative Studies

Comparative research has highlighted the efficacy of octyl cyanoacetate against traditional methods:

- A study comparing octyl cyanoacrylate with sutures noted that the adhesive not only expedited the closure process but also minimized discomfort for patients during application .

- Another investigation into its use for cleft lip repair indicated equivalent outcomes concerning wound dehiscence and cosmetic appearance when compared to traditional suturing techniques .

作用機序

ピラフルフェン・エチルは、プロトポルフィリノゲンオキシダーゼ (PPO) という酵素を阻害することによって、除草効果を発揮します。この酵素は、植物におけるクロロフィルとヘムの生合成に不可欠です。PPOの阻害は、プロトポルフィリンIXの蓄積につながり、光条件下で活性酸素種 (ROS) を生成します。 ROSは、脂質過酸化とそれに続く細胞膜の破壊を引き起こし、植物の死に至ります .

類似化合物との比較

類似化合物:

フルミオキサジン: 除草剤として使用される別のPPO阻害剤。

オキシフルフェン: 類似の作用を持つジフェニルエーテル系除草剤。

フォメサフェン: 広葉雑草防除に使用する選択性除草剤.

独自性: ピラフルフェン・エチルは、低施用量での高い効力と、幅広い雑草種に対する防除能力が特徴です。 選択的な作用と環境中での迅速な分解により、総合的雑草管理プログラムに適した選択肢となっています .

生物活性

Overview

Octyl 2-cyanoacetate, a member of the cyanoacrylate family, is recognized for its adhesive properties and applications in medical fields, particularly as a tissue adhesive. This compound has garnered attention due to its biological activity, which includes antimicrobial properties and its efficacy in wound closure. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 4384482

This compound functions primarily through polymerization upon exposure to moisture, leading to the formation of a strong adhesive bond that is both waterproof and flexible. The polymerization process is exothermic and results in a protective barrier over wounds, promoting healing while preventing microbial invasion.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria. The mechanism involves destabilizing the bacterial cell envelope, which leads to cell death.

Case Study: Surgical Site Infections

A study conducted at the University of Sienna over eight years involving 900 patients demonstrated that this compound significantly reduced the incidence of surgical site infections compared to traditional sutures. The results showed:

- Infection Rate : Lower in the glue group (4%) versus controls (12%).

- Wound Dehiscence : Reduced in patients treated with octyl cyanoacetate.

- Resource Efficiency : Approximately 375 work-hours saved due to quicker application compared to sutures .

Comparative Efficacy

A comparative analysis between this compound and traditional adhesives reveals its superior performance in various surgical scenarios.

| Adhesive Type | Infection Rate (%) | Wound Dehiscence (%) | Application Time (min) |

|---|---|---|---|

| This compound | 4 | 3 | 5 |

| Traditional Sutures | 12 | 10 | 15 |

Cytotoxicity Studies

While this compound is effective as an adhesive, its cytotoxic effects have been evaluated in vitro. A study assessed its impact on cell viability using L929 mouse fibroblast cells:

特性

IUPAC Name |

octyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCTWXWDQMXVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402694 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-97-4 | |

| Record name | Octyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyl cyanoacetate?

A1: Octyl cyanoacetate has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol.

Q2: How is octyl cyanoacetate synthesized?

A2: Octyl cyanoacetate is typically synthesized through the esterification of cyanoacetic acid with octanol. This reaction is often catalyzed by p-toluene sulfonic acid. [] Another method involves the interesterification of ethyl cyanoacetate with n-octanol, using catalysts like tetra-n-butyl titanate or sulfuric acid. []

Q3: What spectroscopic techniques are used to characterize octyl cyanoacetate?

A3: Commonly used spectroscopic techniques include:

- FTIR: Confirms the presence of functional groups like -OH and -CN. []

- 1H NMR and 13C NMR: Provide detailed structural information about the compound. [, , , , , , , , , , ]

Q4: What is a prominent application of octyl cyanoacetate?

A4: Octyl cyanoacetate serves as a key precursor in the synthesis of octyl 2-cyanoacrylate, a primary component in medical cyanoacrylate adhesives. []

Q5: How is octyl cyanoacetate utilized in material science?

A6: Octyl cyanoacetate acts as a building block in synthesizing novel trisubstituted ethylenes, which can be further copolymerized with styrene to create new polymers. These polymers exhibit diverse properties depending on the substituents on the phenyl ring of octyl phenylcyanoacrylate. [, , , , , , , , , ]

Q6: How does octyl cyanoacetate contribute to organic solar cell technology?

A7: Octyl cyanoacetate is employed as an end-capped acceptor unit in the design and synthesis of small molecules for solution-processed organic solar cells. [, , , , , , , ]

Q7: What influences the performance of octyl cyanoacetate-based molecules in organic solar cells?

A8: Factors like electron-withdrawing ability, molecular packing, and energy level alignment with other components in the solar cell significantly affect their performance. [, , , ]

Q8: Can you provide an example of a successful application of octyl cyanoacetate in organic solar cells?

A9: In a study, a small molecule (DR(3)TBDT) utilizing octyl cyanoacetate as the end-capped unit achieved a power conversion efficiency of 7.38% in an organic solar cell. This result highlighted the potential of fine-tuning molecular structures incorporating octyl cyanoacetate for improved device performance. []

Q9: Are there alternative compounds to octyl cyanoacetate in organic solar cells?

A10: Yes, alternatives include 3-ethylrhodanine and 2H-indene-1,3-dione, each offering different properties that impact the open-circuit voltage and overall efficiency of the solar cells. []

Q10: What are the implications of octyl 2-cyanoacrylate's rapid polymerization in medical adhesives?

A12: This property makes octyl 2-cyanoacrylate highly desirable in medical adhesives for wound closure as it allows for fast curing and strong bonding. [, , ]

Q11: Are there challenges in synthesizing octyl cyanoacrylate due to its rapid polymerization?

A13: Yes, the synthesis of octyl 2-cyanoacrylate requires careful control of reaction conditions to avoid premature polymerization. Synthetic routes involving free nucleophilic products are typically avoided. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。